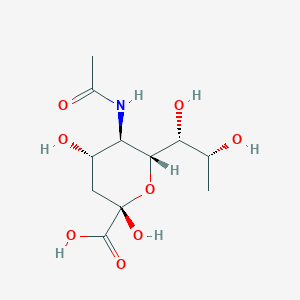

N-Acetyl-9-deoxyneuraminic acid

Description

The exact mass of the compound N-Acetyl-9-deoxyneuraminic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Neuraminic Acids - Sialic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Acetyl-9-deoxyneuraminic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-9-deoxyneuraminic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

117193-36-9 |

|---|---|

Molecular Formula |

C11H19NO8 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO8/c1-4(13)8(16)9-7(12-5(2)14)6(15)3-11(19,20-9)10(17)18/h4,6-9,13,15-16,19H,3H2,1-2H3,(H,12,14)(H,17,18)/t4-,6+,7-,8-,9-,11+/m1/s1 |

InChI Key |

HTPINWISPUXEEO-RXPPVQSPSA-N |

SMILES |

CC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |

Isomeric SMILES |

C[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@](O1)(C(=O)O)O)O)NC(=O)C)O)O |

Canonical SMILES |

CC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |

Other CAS No. |

117193-36-9 |

Synonyms |

N-acetyl-9-deoxyneuraminic acid NA-9-DNAA |

Origin of Product |

United States |

The Biological Significance of N-Acetyl-9-deoxyneuraminic Acid in Glycobiology: A Technical Guide

Executive Summary

N-Acetylneuraminic acid (Neu5Ac) is the most abundant sialic acid in humans, capping the non-reducing ends of cell surface glycans. It governs critical biological processes ranging from immune cell regulation to viral pathogenesis. However, the true mechanistic depth of sialic acid biology has been unlocked through the study and application of its C9-modified analog: N-Acetyl-9-deoxyneuraminic acid (9-deoxy-Neu5Ac) .

Because the C9 position of the glycerol side chain projects outward from the primary binding pockets of many sialic acid-binding proteins (such as Siglecs and viral hemagglutinins), the removal or substitution of the C9 hydroxyl group provides a unique structural fulcrum. This whitepaper explores the biological significance of 9-deoxy-Neu5Ac derivatives, detailing their roles as high-affinity immune receptor inhibitors, viral esterase probes, and premier bioorthogonal reporters in metabolic oligosaccharide engineering.

Mechanistic Role in Receptor Recognition: The Siglec Axis

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are immunomodulatory receptors that distinguish "self" from "non-self" by binding to cell surface sialoglycans. A critical target in drug development is CD22 (Siglec-2) , an inhibitory co-receptor restricted to B cells that dampens B cell receptor (BCR) signaling.

The C9 Hydrophobic Pocket

Crystallographic and NMR studies reveal that while the core recognition of Neu5Ac by CD22 relies on a conserved salt bridge with the sialic acid carboxylate group, the C9 position sits adjacent to a lipophilic cavity. By utilizing a 9-amino-9-deoxy-Neu5Ac scaffold and acylating it with hydrophobic moieties, researchers have developed potent CD22 inhibitors.

The most notable derivative is BPC-Neu5Ac (9-N-biphenyl-4-carbonyl-amino-9-deoxy-Neu5Ac). The biphenyl group perfectly occupies the hydrophobic pocket of human CD22, yielding an affinity >200-fold higher than native Neu5Ac 1.

Causality in Application: Why deploy BPC-Neu5Ac in functional assays? CD22 is normally saturated by cis-ligands (sialic acids on the same B cell surface), which keeps the receptor engaged and suppresses BCR activation. BPC-Neu5Ac acts as a competitive antagonist, displacing these cis-ligands. This unmasks CD22, prevents the recruitment of SHP-1 phosphatases, and ultimately augments BCR-triggered calcium responses 2.

Mechanism of CD22 inhibition by BPC-Neu5Ac leading to augmented B cell activation.

Virology: Viral Entry and Esterase Resistance

Certain pathogens, notably Influenza C virus and specific Coronaviruses, utilize 9-O-acetylated sialic acids as essential host cell receptors. To successfully release progeny virions from the host cell, these viruses express a receptor-destroying enzyme: sialate-9-O-acetylesterase.

The 9-deoxy-Neu5Ac scaffold is biologically significant here because it lacks the cleavable ester bond at the C9 position. Synthetic derivatives, such as 9-acetamido-9-deoxy-Neu5Ac or 9-O-methyl-Neu5Ac, are entirely resistant to viral esterases. These compounds serve as stable, non-hydrolyzable probes that competitively inhibit viral hemagglutinin-esterase activity, trapping the virus and preventing the cleavage necessary for viral dissemination 3.

Metabolic Oligosaccharide Engineering (MOE)

In the realm of chemical biology, 9-azido-9-deoxy-Neu5Ac has revolutionized the study of glycan dynamics. By substituting the C9 hydroxyl with an azide group, researchers can hijack the cell's natural sialic acid salvage pathway to display bioorthogonal handles on the cell surface.

Causality in Design: The azide group is a rigid, linear moiety (2.36 Å in length). Despite being structurally distinct from a hydroxyl group, it is small enough to be tolerated by CMP-sialic acid synthetase and Golgi-resident sialyltransferases 4. Once incorporated into the glycocalyx, the azide undergoes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with cyclooctyne-conjugated fluorophores, allowing for the real-time tracking of sialylation 5.

Workflow for metabolic labeling of cell surface glycans using 9-azido-9-deoxy-Neu5Ac.

Quantitative Data: Affinity and Inhibition Profiles

The targeted modification of the C9 position yields dramatic shifts in receptor affinity. The table below summarizes the binding kinetics of various 9-deoxy-Neu5Ac derivatives against CD22, demonstrating the structure-activity relationship (SAR) that drives modern glycomimetic drug design 6.

| Compound | C9 Modification | Relative Inhibitory Potency (rIP) | IC50 (µM) | Target Receptor |

| Me-α-Neu5Ac | Hydroxyl (Native) | 1 | ~1000 | Human CD22 |

| 9-Amino-9-deoxy-Neu5Ac | Amino | ~5 | ~200 | Human CD22 |

| BPC-Neu5Ac | Biphenyl-4-carbonyl-amino | >200 | ~4 | Human CD22 |

| BPAc-Neu5Ac | Biphenyl-4-acetyl-amino | >150 | ~6 | Mouse CD22 |

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag experimental failure.

Protocol 1: Metabolic Labeling via 9-Azido-9-deoxy-Neu5Ac

Objective: Quantify de novo sialylation on live cells using SPAAC.

-

Precursor Incubation: Seed cells at 1×105 cells/mL. Incubate with 50 µM peracetylated 9-azido-9-deoxy-Neu5Ac (Ac5-9AzNeu5Ac) for 48 hours at 37°C.

-

Causality: Peracetylation masks the hydrophilic hydroxyls, allowing passive diffusion across the lipid bilayer. Intracellular non-specific esterases then cleave the acetyl groups, releasing the active azido-sugar into the cytosol.

-

-

Self-Validation Control Setup: In parallel, treat a control well with an equal volume of vehicle (DMSO) lacking the azido-sugar. This establishes the baseline for non-specific fluorophore sticking.

-

Bioorthogonal Click Labeling: Wash cells 3x with ice-cold PBS to halt metabolism. Incubate with 20 µM DBCO-Cy5 (Dibenzocyclooctyne-Cyanine 5) in PBS containing 1% BSA for 1 hour at 4°C.

-

Causality: Performing the click reaction at 4°C prevents endocytosis of the DBCO-Cy5 probe, ensuring that only cell-surface sialoglycans are labeled.

-

-

Analysis: Wash cells 3x with PBS and analyze via flow cytometry. A successful assay is validated when the Ac5-9AzNeu5Ac treated cells show a >100-fold increase in Mean Fluorescence Intensity (MFI) compared to the vehicle control.

Protocol 2: CD22 Binding Inhibition Assay using BPC-Neu5Ac

Objective: Determine the IC50 of C9-modified sialosides against Siglec-2.

-

Receptor Unmasking: Harvest Daudi B cells ( 1×106 cells). Treat with 10 mU of Arthrobacter ureafaciens sialidase for 30 minutes at 37°C. Wash thoroughly.

-

Causality: Daudi cells express high levels of cis-acting α2,6-linked sialic acids that saturate CD22. Sialidase treatment strips these endogenous ligands, "unmasking" CD22 so it can bind exogenous probes.

-

-

Inhibitor Titration: Resuspend cells in HBSS buffer. Add BPC-Neu5Ac at serial dilutions ranging from 0.1 µM to 1000 µM. Incubate for 20 minutes on ice.

-

Self-Validation Control: Include a parallel titration using native Me-α-Neu5Ac. If the native sugar fails to show weak inhibition at high concentrations (~1000 µM), the assay buffer or receptor integrity is compromised.

-

-

Probe Binding: Add 1 µg/mL of biotinylated NeuGcα2,6-PAA (polyacrylamide) polymer probe to the cells. Incubate for 30 minutes on ice.

-

Fluorescent Detection & Quantification: Wash cells and stain with Streptavidin-PE for 20 minutes. Analyze via flow cytometry to calculate the IC50 based on the reduction of PE fluorescence.

Conclusion

The transition from native Neu5Ac to 9-deoxy-Neu5Ac derivatives represents a paradigm shift in glycobiology. By exploiting the spatial freedom at the C9 position, researchers have engineered molecules that not only probe the fundamental mechanics of viral entry and immune tolerance but also serve as potent therapeutic leads. Whether utilized as a bioorthogonal anchor in metabolic engineering or as a high-affinity Siglec antagonist, 9-deoxy-Neu5Ac remains a cornerstone of modern glycomimetic design.

References

-

1The Ligand-binding Domain of CD22 Is Needed for Inhibition of the B Cell Receptor Signal, as Demonstrated by a Novel Human CD22-specific Inhibitor Compound. Rockefeller University Press.

-

3Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases. PMC - PubMed Central.

-

[[4]]() Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Central Science.

-

2Design, Synthesis, and Structure−Affinity Relationships of Novel Series of Sialosides as CD22-Specific Inhibitors. ACS Publications.

-

5Different Biophysical Properties of Cell Surface α2,3- and α2,6-Sialoglycans Revealed by Electron Paramagnetic Resonance Spectroscopic Studies. PMC - PubMed Central.

-

6Sialoside Analogue Arrays for Rapid Identification of High Affinity Siglec Ligands. Journal of the American Chemical Society.

Sources

- 1. rupress.org [rupress.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Different Biophysical Properties of Cell Surface α2,3- and α2,6-Sialoglycans Revealed by Electron Paramagnetic Resonance Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Properties and Conformation of N-Acetyl-9-deoxyneuraminic Acid

Introduction: Probing Sialic Acid Biology by Subtraction

Sialic acids, a diverse family of nine-carbon α-keto acids, are ubiquitously found at the termini of glycan chains on glycoproteins and glycolipids in vertebrates.[1][2] The most common member, N-acetylneuraminic acid (Neu5Ac), plays a pivotal role in a myriad of biological processes, from cell-cell recognition and immune regulation to acting as receptors for pathogens like influenza virus.[3][4][5] The structural integrity of Neu5Ac, particularly its extended glycerol-like side chain (C7-C8-C9), is fundamental to these interactions.

To dissect the specific contribution of each functional group to molecular recognition, chemical biologists employ synthetic analogs. N-Acetyl-9-deoxyneuraminic acid (9-deoxy-Neu5Ac) is one such critical tool. By systematically removing the terminal hydroxyl group at the C9 position, 9-deoxy-Neu5Ac serves as a molecular probe to investigate the conformational dynamics and functional significance of this key moiety. This guide provides a comprehensive analysis of the structural and conformational properties of 9-deoxy-Neu5Ac, detailing the methodologies used for its characterization and exploring the functional consequences of this single, yet profound, structural alteration for researchers and drug development professionals.

Part 1: Core Molecular Architecture and Physicochemical Properties

The defining structural feature of 9-deoxy-Neu5Ac is the substitution of the C9 hydroxyl group of the parent Neu5Ac molecule with a hydrogen atom. This seemingly minor change has significant implications for the molecule's local stereochemistry and interaction potential.

A Comparative Structural Overview

In its cyclic hemiketal form, Neu5Ac adopts a stable ²C₅ chair conformation in solution.[2] The key functional groups—the C1 carboxylate, the C5 N-acetyl group, and the C6 glycerol side chain—are arranged in specific equatorial or axial positions that dictate their accessibility and reactivity. The removal of the C9 hydroxyl group in 9-deoxy-Neu5Ac does not alter the fundamental pyranose ring conformation but profoundly impacts the character of the exocyclic side chain.

Sources

- 1. Sialic acid - Wikipedia [en.wikipedia.org]

- 2. Sialic acids and Nonulosonic acids (NulOs) - NCBI [ncbi.nlm.nih.gov]

- 3. Sialic acid and biology of life: An introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

The Critical Role of the C9 Position of Sialic Acid in Viral Receptor Binding and Entry: A Technical Guide

This guide provides an in-depth technical exploration of the role of N-acetylneuraminic acid (Neu5Ac) and its derivatives, specifically focusing on modifications at the 9-position (C9), in mediating viral receptor binding and subsequent entry into host cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in virology, glycobiology, and antiviral therapeutic design.

Introduction: Sialic Acids as the Gatekeepers of Viral Entry

Sialic acids (Sias) are a diverse family of nine-carbon carboxylated monosaccharides typically found at the outermost termini of glycan chains on glycoproteins and glycolipids.[1][2][3] Their strategic location on the cell surface makes them prime targets for a multitude of pathogens, including a wide array of viruses, which exploit them as initial attachment receptors to facilitate host cell entry.[1][4][5] The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac).[6] The structural diversity of sialic acids, arising from different linkages (e.g., α2,3, α2,6, α2,8) to the underlying glycan and various chemical modifications, creates a complex landscape of potential viral receptors that significantly influences viral tropism and host range.[1][2][3]

This guide will delve into the specific role of the C9 position of Neu5Ac in these interactions. While the unmodified Neu5Ac serves as a receptor for many viruses, a growing body of evidence highlights the critical importance of modifications at the C9 hydroxyl group for the binding of several viral families. We will explore the consequences of both the addition of functional groups at this position, such as O-acetylation, and the complete removal of the hydroxyl group, as in 9-deoxy-Neu5Ac.

The Significance of the C9 Position of Neu5Ac in Viral Recognition

The C9 hydroxyl group of Neu5Ac and its modifications serve as a critical determinant for the binding specificity of a range of viruses. Its presence, absence, or modification can dramatically alter the affinity of viral attachment proteins, thereby dictating the efficiency of viral binding and subsequent infection.

9-O-Acetylation: A Key Modification for Viral Tropism

One of the most well-studied modifications at the C9 position is O-acetylation, resulting in 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂). This modification is not merely a subtle chemical change; it creates a distinct recognition motif for a specific subset of viruses.

-

Influenza C and D Viruses: Unlike influenza A and B viruses that primarily recognize unmodified sialic acids, influenza C and D viruses exhibit a strict dependence on 9-O-acetylated sialic acids for binding and entry.[4][7][8] Their hemagglutinin-esterase-fusion (HEF) protein specifically recognizes the 9-O-acetyl group, and this interaction is essential for initiating infection.[8][9]

-

Coronaviruses: Several members of the coronavirus family have been shown to utilize 9-O-acetylated sialic acids as receptors. Human coronaviruses OC43 and HKU1 bind to 9-O-Ac-Sia via a conserved receptor-binding site in the N-terminal domain (domain A) of their spike protein.[10][11] Interestingly, a subvariant of SARS-CoV-2 (Beta, 501Y.V2-1) was also found to engage with 9-O-acetylated α2–8-linked disialic acids, suggesting a potential for convergent evolution in receptor usage.[12][13]

-

Rotaviruses: Certain strains of rotavirus, a major cause of gastroenteritis, are known to be inhibited by bovine submaxillary mucin, which is rich in acetylated sialic acids. This suggests that some rotavirus strains may also utilize these modified sugars as receptors.[14][15][16]

The enzyme responsible for the 9-O-acetylation of sialic acids is a sialate O-acetyltransferase known as CASD1.[17][18][19] Studies using CRISPR/Cas9 to knock out the CASD1 gene have demonstrated that the resulting cells, lacking 9-O-acetylated sialic acids, become resistant to infection by influenza D virus, providing direct evidence for the critical role of this modification in the viral entry process.[4][20]

The Impact of 9-Deoxy-Neu5Ac: Probing the Role of the C9 Hydroxyl Group

The conceptual removal of the hydroxyl group at the C9 position to create 9-deoxy-Neu5Ac represents a fundamental structural alteration. While direct studies on viral binding to 9-deoxy-Neu5Ac are less common in the literature compared to its 9-O-acetylated counterpart, its theoretical importance is significant. The absence of the C9 hydroxyl group would prevent the hydrogen bonding and other interactions that are critical for the binding of many viral proteins. For viruses that do not rely on this specific group, its removal might have a negligible effect. However, for viruses like influenza C/D and certain coronaviruses, the lack of this hydroxyl group would abolish the potential for 9-O-acetylation, thereby rendering the cell resistant to infection.

The chemical synthesis of 9-deoxy-Neu5Ac and its derivatives, often starting from precursors like 9-azido-9-deoxy-Neu5Ac, allows for the creation of valuable molecular probes to investigate the precise role of the C9 position in viral recognition.[21][22] For instance, the synthesis of 9-acetamido-9-deoxy-Neu5Ac, a stable analog of the labile 9-O-acetyl-Neu5Ac, has been instrumental in studying viral binding without the complication of enzymatic degradation by viral esterases.[23]

Experimental Methodologies for Studying Virus-Sialic Acid Interactions

A variety of sophisticated techniques are employed to dissect the intricate interactions between viruses and sialic acid receptors. This section outlines the principles and provides exemplary protocols for three key methodologies.

Glycan Microarray Analysis

Glycan microarrays are a powerful high-throughput tool for screening the binding specificity of viruses and viral proteins against a large library of immobilized glycans.[24][25][26]

Principle: A collection of diverse, structurally defined glycans, including various sialic acid derivatives, are covalently printed onto a solid surface, typically a glass slide.[27][28] A fluorescently labeled virus or viral protein is then incubated with the microarray. Binding events are detected by measuring the fluorescence intensity at each spot, revealing the specific glycan structures that are recognized.

Experimental Protocol: Glycan Microarray for Viral Binding Specificity

-

Virus/Protein Labeling:

-

Purify the virus or recombinant viral protein.

-

Label the virus/protein with a fluorescent dye (e.g., a cyanine dye like Cy3 or Cy5) according to the manufacturer's protocol.

-

Remove excess, unconjugated dye by dialysis or size-exclusion chromatography.

-

-

Microarray Binding Assay:

-

Block the glycan microarray slide with a suitable blocking buffer to prevent non-specific binding.

-

Incubate the slide with the fluorescently labeled virus/protein in a binding buffer for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C or room temperature).

-

Wash the slide extensively with wash buffer to remove unbound virus/protein.

-

Dry the slide by centrifugation.

-

-

Data Acquisition and Analysis:

-

Scan the microarray slide using a fluorescence scanner at the appropriate wavelength.

-

Quantify the fluorescence intensity of each spot using microarray analysis software.

-

Normalize the data and determine the relative binding affinities of the virus/protein to the different glycans on the array.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of biomolecular interactions.[6][29][30]

Principle: A viral protein (ligand) is immobilized on a sensor chip. A solution containing the glycan (analyte) is flowed over the chip surface. The binding of the glycan to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram provides kinetic information about the interaction.[31][32]

Experimental Protocol: SPR Analysis of Virus-Glycan Interactions

-

Sensor Chip Preparation:

-

Activate the surface of a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix).

-

Immobilize the purified viral protein onto the chip surface using amine coupling or another suitable chemistry.

-

Deactivate the remaining active groups on the surface.

-

-

Binding Analysis:

-

Flow a solution of the glycan of interest at various concentrations over the sensor chip surface.

-

Monitor the change in the SPR signal in real-time to obtain association and dissociation curves.

-

Regenerate the sensor surface between different glycan injections by flowing a solution that disrupts the interaction (e.g., a low pH buffer).

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Viral Entry Assays

Viral entry assays are cell-based assays designed to determine whether a specific virus-receptor interaction leads to successful infection.[33][34][35][36]

Principle: Host cells are manipulated to alter their surface sialic acid presentation. For example, cells can be treated with neuraminidase to remove all sialic acids, or genetically modified (e.g., CASD1 knockout) to lack specific modifications like 9-O-acetylation. These modified cells are then challenged with the virus, and viral entry and replication are quantified.

Experimental Protocol: Viral Entry Assay Using Modified Sialic Acids

-

Cell Preparation:

-

Culture host cells to confluence in a multi-well plate.

-

For sialic acid removal, treat the cells with a broad-spectrum neuraminidase for a defined period.

-

To study the role of specific modifications, use cells with a genetic knockout of the relevant enzyme (e.g., CASD1-KO cells). Alternatively, cells can be "fed" with synthetic sialic acid analogues, which will be incorporated into their surface glycans.

-

-

Viral Infection:

-

Infect the prepared cells with the virus at a known multiplicity of infection (MOI).

-

Allow the virus to adsorb to the cells for a specific time (e.g., 1 hour at 4°C).

-

Wash the cells to remove unbound virus and add fresh medium.

-

Incubate the cells for a period sufficient for viral replication (e.g., 24-48 hours).

-

-

Quantification of Viral Replication:

-

Quantify the extent of viral infection using a suitable method, such as:

-

Plaque assay to determine the number of infectious virus particles produced.

-

Immunofluorescence staining for viral antigens.

-

Quantitative PCR (qPCR) to measure the amount of viral nucleic acid.

-

Reporter gene expression if using a recombinant virus expressing a reporter protein (e.g., luciferase or GFP).

-

-

Visualizing the Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Caption: Modifications at the C9 position of Neu5Ac.

Caption: Generalized pathway of viral entry mediated by sialic acids.

Caption: Experimental workflow to investigate the role of C9-modified sialic acids.

Conclusion and Future Directions

The C9 position of sialic acid is a key modulator of virus-host interactions. The presence of a 9-O-acetyl group is a critical determinant for the tropism of several important viral pathogens, including influenza C and D viruses, and a number of coronaviruses. The development of synthetic 9-deoxy and other 9-substituted sialic acid analogues provides invaluable tools for dissecting the molecular mechanisms of viral recognition and entry.

Future research in this area will likely focus on:

-

Expanding the Viral Landscape: Screening a broader range of viruses to identify novel pathogens that rely on 9-O-acetylated or other modified sialic acids for infection.

-

Structural Biology: Obtaining high-resolution crystal or cryo-EM structures of viral attachment proteins in complex with 9-deoxy and other C9-modified sialic acids to visualize the atomic details of these interactions.

-

Therapeutic Development: Designing and synthesizing novel sialic acid mimetics that can act as competitive inhibitors of viral binding, offering a new class of antiviral drugs. The stability of analogues like 9-acetamido-9-deoxy-Neu5Ac makes them particularly attractive candidates for therapeutic development.

A deeper understanding of the role of 9-deoxy-Neu5Ac and its derivatives in viral pathogenesis will undoubtedly pave the way for innovative diagnostic and therapeutic strategies to combat viral diseases.

References

-

SARS-CoV-2 Spike N-Terminal Domain Engages 9-O-Acetylated α2–8-Linked Sialic Acids. (2023). ACS Chemical Biology. [Link]

-

Effects of Sialic Acid Modifications on Virus Binding and Infection. (2020). Trends in Microbiology. [Link]

-

Influenza D virus utilizes both 9-O-acetylated N-acetylneuraminic and 9-O-acetylated N-glycolylneuraminic acids as functional entry receptors. (2022). mBio. [Link]

-

Human coronaviruses OC43 and HKU1 bind to 9-O-acetylated sialic acids via a conserved receptor-binding site in spike protein domain A. (2019). Proceedings of the National Academy of Sciences. [Link]

-

9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate. (2015). Nature Communications. [Link]

-

9-O-acetylated sialic acid, a receptor determinant for influenza C virus and coronaviruses. (1993). Glycoconjugate Journal. [Link]

-

9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate. (2015). PubMed. [Link]

-

Human coronaviruses OC43 and HKU1 bind to 9- O-acetylated sialic acids via a conserved receptor-binding site in spike protein domain A. (2019). PubMed. [Link]

-

Probing Virus–Glycan Interactions Using Glycan Microarrays. (2012). Springer Nature Experiments. [Link]

-

SARS-CoV-2 Spike N-Terminal Domain Engages 9- O-Acetylated α2-8-Linked Sialic Acids. (2023). PubMed. [Link]

-

Expression of 9-O- and 7,9-O-Acetyl Modified Sialic Acid in Cells and Their Effects on Influenza Viruses. (2019). mBio. [Link]

-

Probing Virus–Glycan Interactions Using Glycan Microarrays. (2012). PMC. [Link]

-

Engineering Antiviral Agents via Surface Plasmon Resonance. (2022). JoVE. [Link]

-

Modification of sialic acids by 9-O-acetylation is detected in human leucocytes using the lectin property of influenza C virus. (1994). Biochemical Journal. [Link]

-

Influenza virus surveillance using surface plasmon resonance. (2014). PMC. [Link]

-

Loss of sialic acid side-chain O-acetylation exacerbates colitis. (2021). Proceedings of the National Academy of Sciences. [Link]

-

Viruses Like Sugars: How to Assess Glycan Involvement in Viral Attachment. (2021). MDPI. [Link]

-

9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate. (2015). ResearchGate. [Link]

-

Role of Sialyl-O-Acetyltransferase CASD1 on GD2 Ganglioside O-Acetylation in Breast Cancer Cells. (2021). MDPI. [Link]

-

Use of influenza C virus for detection of 9-O-acetylated sialic acids on immobilized glycoconjugates by esterase activity. (1994). PubMed. [Link]

-

Entry of Influenza A Virus with a α2,6-Linked Sialic Acid Binding Preference Requires Host Fibronectin. (2013). PMC. [Link]

-

SA11 Rotavirus Is Specifically Inhibited by an Acetylated Sialic Acid. (1987). The Journal of Infectious Diseases. [Link]

-

Post-Glycosylation Modification of Sialic Acid and Its Role in Virus Pathogenesis. (2020). PMC. [Link]

-

Label-Free, Multiplex Glycan Microarray Biosensor for Influenza Virus Detection. (2021). ACS Publications. [Link]

-

Chemoenzymatic Synthesis of N-Acetyl Analogues of 9-O-Acetylated b-Series Gangliosides. (2023). eScholarship. [Link]

-

The HCoV-HKU1 N-Terminal Domain Binds a Wide Range of 9-O-Acetylated Sialic Acids Presented on Different Glycan Cores. (2024). ACS Infectious Diseases. [Link]

-

Surface Plasmon Resonance: A Boon for Viral Diagnostics. (2018). PMC. [Link]

-

Rotaviruses preferentially bind O-linked sialylglycoconjugates and sialomucins. (1996). PubMed. [Link]

-

Role of sialic acids in rotavirus infection. (2012). PMC. [Link]

-

The Symmetry of Viral Sialic Acid Binding Sites–Implications for Antiviral Strategies. (2019). MDPI. [Link]

-

Viruses and sialic acids: rules of engagement. (2011). PMC. [Link]

-

Synthesis and evaluation of C-9 modified N-acetylneuraminic acid derivatives as substrates for N-acetylneuraminic acid aldolase. (2000). PubMed. [Link]

-

Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases. (2013). PMC. [Link]

-

Functional and structural analysis of the sialic acid-binding domain of rotaviruses. (1998). PMC. [Link]

-

SARS-CoV-2 Spike N-Terminal Domain Engages 9-O-Acetylated α2–8-Linked Sialic Acids. (2023). bioRxiv. [Link]

-

SARS-CoV-2 Evolutionary Adaptation toward Host Entry and Recognition of Receptor O-Acetyl Sialylation in Virus–Host Interaction. (2020). MDPI. [Link]

-

The synthesis of N-acetylneuraminic acid. (1958). PMC. [Link]

-

Cell surface α2,3-linked sialic acid facilitates Zika virus internalization. (2017). PMC. [Link]

-

Binding assay of lectins and glycoproteins by surface plasmon resonance. (2021). PubMed. [Link]

-

Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]

-

Biological function of sialic acid and sialylation in human health and disease. (2023). PMC. [Link]

-

The synthesis of N-acetylneuraminic acid. (n.d.). SciSpace. [Link]

-

Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. (2022). YouTube. [Link]

-

Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022). YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Influenza D virus utilizes both 9-O-acetylated N-acetylneuraminic and 9-O-acetylated N-glycolylneuraminic acids as functional entry receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jove.com [jove.com]

- 7. 9-O-acetylated sialic acid, a receptor determinant for influenza C virus and coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Modification of sialic acids by 9-O-acetylation is detected in human leucocytes using the lectin property of influenza C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Human coronaviruses OC43 and HKU1 bind to 9- O-acetylated sialic acids via a conserved receptor-binding site in spike protein domain A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SARS-CoV-2 Spike N-Terminal Domain Engages 9-O-Acetylated α2–8-Linked Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Rotaviruses preferentially bind O-linked sialylglycoconjugates and sialomucins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of sialic acids in rotavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

- 21. escholarship.org [escholarship.org]

- 22. synthose.com [synthose.com]

- 23. Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Probing Virus–Glycan Interactions Using Glycan Microarrays | Springer Nature Experiments [experiments.springernature.com]

- 25. Probing Virus–Glycan Interactions Using Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Glycan Microarray Assay - Creative Proteomics [creative-proteomics.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Influenza virus surveillance using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Surface Plasmon Resonance: A Boon for Viral Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 33. Entry of Influenza A Virus with a α2,6-Linked Sialic Acid Binding Preference Requires Host Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Cell surface α2,3-linked sialic acid facilitates Zika virus internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 35. m.youtube.com [m.youtube.com]

- 36. m.youtube.com [m.youtube.com]

A Technical Guide to the Biosynthetic Production of N-Acetyl-9-deoxyneuraminic Acid

Abstract

N-Acetyl-9-deoxyneuraminic acid (9-deoxy-Neu5Ac) is a derivative of the sialic acid N-acetylneuraminic acid (Neu5Ac) with significant potential in drug development and glycobiology research. Its structural modification at the C-9 position offers unique properties for the development of targeted therapies and as a tool to probe the biological functions of sialic acids. This in-depth technical guide provides a comprehensive overview of the biosynthetic pathways for producing 9-deoxy-Neu5Ac. We will explore both in vitro enzymatic synthesis and in vivo whole-cell biocatalysis strategies, with a focus on the key enzymes and metabolic engineering approaches required for efficient production. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage biotechnological methods for the synthesis of this valuable compound.

Introduction: The Significance of N-Acetyl-9-deoxyneuraminic Acid

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen interactions.[1] N-acetylneuraminic acid (Neu5Ac) is the most common sialic acid in humans and a precursor for many anti-influenza drugs.[1] The modification of the sialic acid scaffold offers a powerful strategy for developing novel therapeutics and research tools. N-Acetyl-9-deoxyneuraminic acid, which lacks the hydroxyl group at the C-9 position, represents a structurally important analog. This modification can alter its binding affinity to sialidases and other sialic acid-binding proteins, making it a valuable candidate for the development of enzyme inhibitors and for studying the impact of C-9 hydroxylation on biological recognition events.

The production of 9-deoxy-Neu5Ac through traditional chemical synthesis can be complex and may involve multiple protection and deprotection steps. Biosynthetic routes, leveraging the specificity and efficiency of enzymes, offer an attractive alternative for sustainable and scalable production. This guide will detail the key biosynthetic strategies for producing N-Acetyl-9-deoxyneuraminic acid.

Core Biosynthetic Strategy: A Two-Enzyme Cascade

The central and most viable biosynthetic pathway for N-Acetyl-9-deoxyneuraminic acid mirrors the well-established enzymatic synthesis of Neu5Ac. This chemoenzymatic approach relies on a two-step enzymatic cascade:

-

Epimerization: The conversion of an N-acetylated hexosamine precursor to the corresponding mannosamine derivative.

-

Aldol Condensation: The condensation of the mannosamine derivative with pyruvate to form the nine-carbon sialic acid scaffold.

The key to producing the 9-deoxy variant lies in the substrate specificity of the second enzyme in this cascade, N-acetylneuraminate lyase (NAL).

Key Enzymes in the Biosynthetic Pathway

-

N-Acyl-D-glucosamine 2-epimerase (AGE) : This enzyme catalyzes the reversible epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc).[2] While the natural substrate is GlcNAc, the production of a 9-deoxy precursor for the subsequent step is the critical element. For the synthesis of 9-deoxy-Neu5Ac, the starting material for the aldolase is 9-deoxy-N-acetyl-D-mannosamine.

-

N-Acetylneuraminate Lyase (NAL) : Also known as sialic acid aldolase, NAL catalyzes the reversible aldol condensation of ManNAc and pyruvate to form Neu5Ac.[3][4] Crucially for our purpose, NAL has been shown to accept a range of modified ManNAc analogs as substrates. It has been demonstrated that N-Acetyl-9-deoxyneuraminic acid is a good substrate for N-acetylneuraminate lyase , indicating that the enzyme can catalyze the reverse reaction (cleavage) and by the principle of microscopic reversibility, also the forward reaction (synthesis) from 9-deoxy-N-acetyl-D-mannosamine and pyruvate.[5] This substrate promiscuity is the cornerstone of the biosynthetic production of 9-deoxy-Neu5Ac.

In Vitro Enzymatic Synthesis of N-Acetyl-9-deoxyneuraminic Acid

The in vitro approach offers a high degree of control over reaction conditions and simplifies downstream purification. This method involves the use of purified or partially purified enzymes to catalyze the desired reactions in a controlled environment.

Pathway Overview

The in vitro synthesis of 9-deoxy-Neu5Ac is a two-step process starting from the precursor, 9-deoxy-N-acetyl-D-mannosamine, and pyruvate.

Caption: In vitro enzymatic synthesis of N-Acetyl-9-deoxyneuraminic acid.

Experimental Protocol: One-Pot Enzymatic Synthesis

This protocol describes a one-pot reaction for the synthesis of N-Acetyl-9-deoxyneuraminic acid using purified N-acetylneuraminate lyase.

Materials:

-

9-deoxy-N-acetyl-D-mannosamine

-

Sodium pyruvate

-

Purified N-acetylneuraminate lyase (NAL) from a recombinant source (e.g., E. coli)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

Reaction vessel

-

Shaking incubator or water bath

Procedure:

-

Prepare the reaction mixture: In a suitable reaction vessel, dissolve 9-deoxy-N-acetyl-D-mannosamine and an excess of sodium pyruvate in the reaction buffer. A molar excess of pyruvate (e.g., 3-5 fold) is recommended to drive the reaction towards synthesis.

-

Enzyme Addition: Add a predetermined amount of purified NAL to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the NAL enzyme (typically 30-37°C) with gentle agitation.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing for the formation of 9-deoxy-Neu5Ac using methods such as HPLC or LC-MS.

-

Reaction Termination: Once the reaction has reached completion or the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by adding a quenching agent like trichloroacetic acid followed by centrifugation to remove the precipitated enzyme.

-

Purification: The product, N-Acetyl-9-deoxyneuraminic acid, can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Rationale for Experimental Choices:

-

Excess Pyruvate: The aldol condensation reaction catalyzed by NAL is reversible.[3] Using an excess of pyruvate shifts the equilibrium towards the synthesis of the desired product.

-

pH and Temperature: The chosen pH and temperature should be optimal for the specific NAL enzyme being used to ensure maximum catalytic activity and stability.

-

One-Pot Reaction: This simplifies the process by carrying out the reaction in a single vessel, reducing handling and potential for sample loss.

Whole-Cell Biocatalysis for N-Acetyl-9-deoxyneuraminic Acid Production

Whole-cell biocatalysis utilizes metabolically engineered microorganisms to produce the target compound. This approach can be more cost-effective than in vitro methods as it eliminates the need for enzyme purification and can utilize cheaper starting materials.

Metabolic Engineering Strategies in E. coli

Escherichia coli is a well-established host for the production of Neu5Ac and can be engineered to produce 9-deoxy-Neu5Ac.[6][7] The core strategy involves expressing the necessary enzymes and optimizing the metabolic network to channel precursors towards the desired product.

Key Metabolic Engineering Targets:

-

Heterologous Expression of Key Enzymes:

-

N-acyl-D-glucosamine 2-epimerase (AGE): To convert an available precursor like N-acetyl-D-glucosamine to its mannosamine counterpart.

-

N-acetylneuraminate lyase (NAL): To catalyze the final condensation step.

-

-

Enhancing Precursor Supply:

-

Pyruvate: Overexpression of enzymes in the glycolysis pathway or knocking out pathways that consume pyruvate can increase its intracellular availability.

-

9-deoxy-N-acetyl-D-mannosamine: This precursor is not naturally abundant. A potential strategy involves feeding the cells with an externally supplied 9-deoxy precursor. A more advanced, but challenging, approach would be to engineer a pathway for its de novo synthesis.

-

-

Blocking Competing Pathways:

-

Knocking out genes involved in the degradation of the product and its precursors can significantly increase the final yield. For instance, in E. coli, the nanA gene (which also encodes NAL) is part of the nan operon responsible for sialic acid catabolism. While NAL is needed for synthesis, its expression should be controlled to favor the synthetic direction.

-

Whole-Cell Biocatalysis Workflow

Caption: Whole-cell biocatalysis for N-Acetyl-9-deoxyneuraminic acid production.

Experimental Protocol: Whole-Cell Biotransformation

This protocol outlines a general procedure for the production of N-Acetyl-9-deoxyneuraminic acid using engineered E. coli.

Materials:

-

Engineered E. coli strain expressing N-acetylneuraminate lyase (and potentially N-acyl-D-glucosamine 2-epimerase).

-

Growth medium (e.g., LB or a defined minimal medium).

-

Inducer for gene expression (e.g., IPTG for lac-based promoters).

-

Precursor substrate (e.g., 9-deoxy-N-acetyl-D-mannosamine or N-acetyl-D-glucosamine if the strain is engineered to produce the deoxy-mannosamine precursor).

-

Pyruvate (can be supplemented to the medium).

-

Bioreactor or shake flasks.

Procedure:

-

Cell Culture: Grow the engineered E. coli strain in a suitable growth medium to a desired cell density (e.g., mid-log phase).

-

Induction: Induce the expression of the heterologous enzymes by adding the appropriate inducer. Continue to grow the cells for a period to allow for protein expression.

-

Bioconversion:

-

Harvest the cells by centrifugation and resuspend them in a reaction buffer.

-

Add the precursor substrate(s) (9-deoxy-N-acetyl-D-mannosamine and/or pyruvate) to the cell suspension.

-

Incubate the mixture under optimal conditions (temperature, pH, aeration) for the bioconversion to occur.

-

-

Monitoring and Harvesting: Monitor the production of 9-deoxy-Neu5Ac in the culture supernatant over time. Once the maximum titer is reached, harvest the supernatant by centrifugation.

-

Purification: Purify the N-Acetyl-9-deoxyneuraminic acid from the supernatant using methods like ion-exchange chromatography.

Data Presentation and Analysis

The efficiency of the biosynthetic production of N-Acetyl-9-deoxyneuraminic acid can be evaluated based on several key parameters.

Table 1: Key Performance Metrics for Biosynthetic Production

| Metric | In Vitro Enzymatic Synthesis | Whole-Cell Biocatalysis |

| Titer (g/L) | Dependent on substrate concentration and enzyme loading. | Can be high due to continuous production. |

| Yield (%) | Typically high, with minimal byproducts. | Can be affected by competing metabolic pathways. |

| Productivity (g/L/h) | Generally high for short reaction times. | Can be sustained over longer periods. |

| Purity | High, with simpler downstream processing. | Requires more extensive purification. |

| Cost | Higher due to enzyme purification. | Lower due to use of whole cells and cheaper substrates. |

Conclusion and Future Perspectives

The biosynthetic production of N-Acetyl-9-deoxyneuraminic acid is a highly feasible and promising approach. The key lies in the substrate promiscuity of N-acetylneuraminate lyase, which can efficiently catalyze the aldol condensation of a 9-deoxy precursor with pyruvate. Both in vitro enzymatic synthesis and whole-cell biocatalysis offer viable routes for its production, each with its own advantages and considerations.

Future research in this area could focus on:

-

Protein engineering of NAL: To enhance its catalytic efficiency and specificity towards 9-deoxy-N-acetyl-D-mannosamine.

-

Metabolic engineering for de novo synthesis: Developing a microbial strain capable of producing 9-deoxy-N-acetyl-D-mannosamine from simple carbon sources would significantly reduce production costs.

-

Process optimization: Further optimization of fermentation and reaction conditions to maximize titer, yield, and productivity.

The continued development of these biosynthetic pathways will undoubtedly facilitate the broader availability of N-Acetyl-9-deoxyneuraminic acid for applications in drug discovery, diagnostics, and fundamental glycobiology research.

References

- Chen, X., & Varki, A. (2010). Advances in the biology and chemistry of sialic acids. ACS chemical biology, 5(2), 163-176.

- Bruton, H., & Varley, C. L. (2014). Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis. ACS Chemical Biology, 9(4), 956-964.

- Maru, I., Ohnishi, J., Ohta, Y., & Tsukada, Y. (1998). Simple and efficient production of N-acetylneuraminic acid from N-acetyl-D-glucosamine and pyruvate by using N-acyl-D-glucosamine 2-epimerase and N-acetylneuraminate lyase.

- Lee, S. G., Lee, J. K., & Kim, B. G. (2004). Production of N-acetyl-d-neuraminic acid using a two-enzyme system of N-acyl-d-glucosamine 2-epimerase and N-acetyl-d-neuraminic acid aldolase. Enzyme and Microbial Technology, 35(5), 453-460.

- Zhu, Y., Liu, Z. Q., & Zheng, Y. G. (2021). Metabolic Engineering of Escherichia coli for Increased Bioproduction of N-Acetylneuraminic Acid. Journal of Agricultural and Food Chemistry, 69(50), 15859-15868.

- Zhang, L., Liu, J., Li, J., & Du, G. (2021). Microbial Production of N-Acetylneuraminic Acid Using Metabolically Engineered Escherichia coli and Bacillus subtilis: Advances and Perspectives. International Journal of Molecular Sciences, 22(20), 11049.

- Kim, M. J., Hennen, W. J., Sweers, H. M., & Wong, C. H. (1988). Enzymes in carbohydrate synthesis: N-acetylneuraminic acid aldolase catalyzed reactions and preparation of N-acetyl-2-deoxy-D-neuraminic acid derivatives. Journal of the American Chemical Society, 110(19), 6481-6486.

- Mahmoudian, M., Noble, D., & Drake, C. S. (1997). Enzymatic synthesis of N-acetylneuraminic acid. Enzyme and Microbial Technology, 20(5), 393-400.

- Kragl, U., Gödde, A., Wandrey, C., Kinzy, W., Cappon, J. J., & Lugtenburg, J. (1993). Continuous-enzymatic synthesis of N-acetylneuraminic acid in the enzyme-membrane reactor for industrial-scale production. Journal of biotechnology, 29(1-2), 1-13.

- Luchansky, S. J., & Yarema, K. J. (2005).

- Lilley, M. D., & Ploegh, H. L. (2004). A new chemo-enzymatic approach to the synthesis of N-linked glycopeptides.

- Warren, L., & Felsenfeld, H. (1962). The biosynthesis of sialic acids. Journal of Biological Chemistry, 237(5), 1421-1431.

- Auge, C., David, S., & Gautheron, C. (1984). Synthesis with immobilized enzymes of N-acetylneuraminic acid and N-acetyl-2-deoxy-α-D-neuraminic acid. Tetrahedron Letters, 25(38), 4259-4260.

- Schauer, R. (2000). Sialic acids: chemistry, metabolism and function. Cellular and Molecular Life Sciences CMLS, 57(7), 1075-1090.

- Varki, A., & Schauer, R. (2009). Sialic acids. In Essentials of glycobiology (2nd ed., Chapter 14).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Insights into Substrate Specificity in Variants of N-Acetylneuraminic Acid Lyase Produced by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolic Engineering of Escherichia coli for Increased Bioproduction of N-Acetylneuraminic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial Production of N-Acetylneuraminic Acid Using Metabolically Engineered Escherichia coli and Bacillus subtilis: Advances and Perspectives [mdpi.com]

The Unseen Shield: A Technical Guide to the Mechanism of Action of N-Acetyl-9-deoxyneuraminic Acid in Sialidase Resistance

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Sialidases

Sialidases, also known as neuraminidases, are a ubiquitous class of enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][2] In mammals, these enzymes, including NEU1, NEU2, NEU3, and NEU4, are critical regulators of a myriad of cellular processes, from signal transduction to cell adhesion.[1] However, this vital enzymatic activity is also exploited by a range of pathogens. For viruses like influenza, sialidases are indispensable for the release of progeny virions from infected host cells, facilitating the spread of infection.[1][3] Similarly, bacterial sialidases can play a role in nutrient acquisition and biofilm formation. This dual role of sialidases in host physiology and pathogenesis has made them a prime target for therapeutic intervention.

The development of sialidase inhibitors has been a cornerstone of antiviral drug discovery, with transition-state analogues such as oseltamivir and zanamivir being at the forefront of influenza therapy.[2][4] These inhibitors mimic the transient, high-energy state of the natural substrate, N-acetylneuraminic acid (Neu5Ac), as it is being cleaved, thereby binding to the enzyme's active site with high affinity and blocking its function.[5] This guide delves into the mechanism of a specific, less-explored inhibitor, N-Acetyl-9-deoxyneuraminic acid (9-DN-NANA), and explores the molecular intricacies of how resistance to this compound can emerge.

N-Acetyl-9-deoxyneuraminic Acid: A Substrate Analogue with Inhibitory Potential

N-Acetyl-9-deoxyneuraminic acid is a derivative of the natural sialidase substrate, Neu5Ac, characterized by the removal of the hydroxyl group at the 9-position of the glycerol side chain. While not as extensively studied as other sialic acid analogues, its structural similarity to Neu5Ac positions it as a competitive inhibitor of sialidases.

Mechanism of Action: Competitive Inhibition through Active Site Occupancy

The inhibitory action of 9-DN-NANA is predicated on its ability to bind to the active site of sialidase, thereby preventing the binding and subsequent cleavage of the natural substrate. The active site of sialidases, particularly viral neuraminidases, is a highly conserved pocket, comprising a network of amino acid residues that interact with the various functional groups of sialic acid.

Key interactions that govern the binding of sialic acid and its analogues include:

-

Carboxylate Group: The negatively charged carboxylate group at the C2 position of sialic acid forms a salt bridge with a triad of conserved, positively charged arginine residues in the active site.

-

Acetamido Group: The N-acetyl group at the C5 position forms hydrogen bonds with conserved residues, contributing to binding affinity and specificity.

-

Glycerol Side Chain: The hydroxyl groups of the glycerol side chain (at C7, C8, and C9) engage in a network of hydrogen bonds with active site residues, further anchoring the substrate.

The removal of the 9-hydroxyl group in 9-DN-NANA eliminates a key hydrogen bonding interaction that would normally occur with conserved active site residues. While this might suggest a weaker binding affinity compared to the natural substrate, the overall structural mimicry allows 9-DN-NANA to effectively occupy the active site and act as a competitive inhibitor. The principle of its action is rooted in the law of mass action; at sufficient concentrations, it outcompetes the natural substrate for binding to the enzyme.

The following diagram illustrates the general mechanism of competitive inhibition by a substrate analogue like 9-DN-NANA.

Mechanisms of Sialidase Resistance to N-Acetyl-9-deoxyneuraminic Acid

The emergence of resistance to antiviral drugs is a significant challenge in the management of infectious diseases. For sialidase inhibitors, resistance is primarily conferred by mutations in the gene encoding the sialidase enzyme.[6] These mutations can be broadly categorized into two main types: those that directly affect the catalytic site and those that impact the structural stability of the enzyme.

Catalytic Site Mutations: Altering the Lock and Key

Mutations within the active site of sialidase can reduce the binding affinity of inhibitors like 9-DN-NANA while preserving, to a variable extent, the enzyme's ability to process the natural substrate.

-

Direct Disruption of Binding: A mutation in a residue that directly interacts with the inhibitor can abolish a key binding interaction. For 9-DN-NANA, while the 9-hydroxyl interaction is absent, mutations in residues that interact with the carboxylate or acetamido groups would significantly impact its binding. For instance, a mutation in one of the arginine residues that form the carboxylate-binding pocket would repel the negatively charged inhibitor.

-

Steric Hindrance: The introduction of a bulkier amino acid residue in the active site can physically obstruct the binding of the inhibitor. Even a subtle change in the side-chain volume can create a steric clash that prevents the inhibitor from adopting its optimal binding conformation.

Framework Mutations: Destabilizing the Scaffold

Mutations outside the immediate active site, known as framework mutations, can also confer resistance. These mutations do not directly interact with the inhibitor but can alter the overall conformation and dynamics of the active site.[7]

-

Conformational Changes: A framework mutation can induce a subtle shift in the three-dimensional structure of the active site, leading to a less favorable binding orientation for the inhibitor.

-

Altered Enzyme Dynamics: The flexibility and dynamics of the active site loops are crucial for substrate binding and catalysis. Framework mutations can alter these dynamics, potentially favoring the binding of the natural substrate over the inhibitor.

The following table summarizes key neuraminidase mutations known to confer resistance to established inhibitors, which can serve as a predictive model for potential resistance to 9-DN-NANA.

| Mutation (N2 numbering) | Associated Inhibitor Resistance | Mechanism |

| H274Y (in N1) | Oseltamivir | Steric hindrance, altering the conformation of the hydrophobic pocket.[8] |

| R292K | Zanamivir, Oseltamivir | Disrupts the interaction with the carboxylate group of the inhibitor. |

| E119G/D/A | Zanamivir | Alters the hydrogen bonding network and solvent structure around the inhibitor.[9] |

| R152K | Zanamivir | Affects a catalytic residue, leading to reduced enzyme activity and inhibitor binding.[9] |

It is plausible that resistance to 9-DN-NANA would arise from a similar spectrum of mutations, particularly those that affect the overall shape and charge distribution of the active site.

The logical flow of resistance development is depicted below.

Experimental Protocols for Investigating 9-DN-NANA Inhibition and Resistance

A thorough investigation of the inhibitory properties of 9-DN-NANA and the mechanisms of resistance requires a combination of enzymatic assays, cell-based assays, and structural biology techniques.

Protocol 1: Sialidase Inhibition Assay (Fluorometric)

This protocol describes a standard method for determining the inhibitory activity of 9-DN-NANA against a purified sialidase enzyme.

Materials:

-

Purified sialidase (e.g., from influenza virus or bacteria)

-

N-Acetyl-9-deoxyneuraminic acid (9-DN-NANA)

-

4-Methylumbelliferyl-N-acetylneuraminic acid (4-MU-NANA) substrate

-

Assay buffer (e.g., MES or acetate buffer, pH adjusted to the enzyme's optimum)

-

Stop solution (e.g., high pH glycine-carbonate buffer)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve 9-DN-NANA in assay buffer to create a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Dissolve 4-MU-NANA in assay buffer to a working concentration (typically at or near the Km value for the enzyme).

-

Dilute the sialidase enzyme in assay buffer to a concentration that yields a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In the wells of a 96-well plate, add a fixed volume of the diluted enzyme.

-

Add an equal volume of the serially diluted 9-DN-NANA solutions to the respective wells. Include control wells with assay buffer instead of inhibitor (for uninhibited activity) and wells with no enzyme (for background fluorescence).

-

Pre-incubate the enzyme and inhibitor mixture at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes).

-

-

Initiate Reaction:

-

Add a fixed volume of the 4-MU-NANA substrate solution to all wells to start the reaction.

-

-

Incubation and Termination:

-

Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a volume of the stop solution to each well. The high pH of the stop solution also enhances the fluorescence of the liberated 4-methylumbelliferone product.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence in each well using a microplate reader (excitation ~365 nm, emission ~445 nm).

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of 9-DN-NANA relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol 2: Generation and Characterization of Resistant Sialidase Mutants

This workflow outlines the process of identifying mutations that confer resistance to 9-DN-NANA.

Conclusion: Future Directions and Therapeutic Implications

N-Acetyl-9-deoxyneuraminic acid represents a valuable tool for probing the active site of sialidases and for understanding the fundamental principles of substrate recognition and inhibition. While it may not be a frontline therapeutic agent itself, the study of its interactions with sialidases and the mechanisms of resistance to it can provide crucial insights for the design of next-generation inhibitors.

The ongoing challenge of antiviral drug resistance necessitates a continuous effort to develop novel inhibitors with different modes of action. By understanding how subtle modifications to the sialic acid scaffold, such as the removal of the 9-hydroxyl group, affect inhibitor potency and the propensity for resistance, we can more rationally design drugs that are less susceptible to viral evolution. Future research should focus on obtaining high-resolution crystal structures of sialidases in complex with 9-DN-NANA to visualize the precise binding interactions and to elucidate the structural basis of resistance mutations. This knowledge will be invaluable in the development of more robust and effective therapies against influenza and other diseases where sialidases play a pathogenic role.

References

-

Inhibition of sialidase activity as a therapeutic approach. (2018). Dove Medical Press. [Link]

-

Shie, J.J., Fang, J.M., et al. (2016). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. MDPI. [Link]

-

Structural and functional analysis of anti-influenza activity of 4-, 7-, 8- and 9-deoxygenated 2,3-difluoro-N-acetylneuraminic a. (2018). SciSpace. [Link]

-

Yang, W., Liu, X., et al. (2012). Synthesis of novel N-acetylneuraminic acid derivatives as substrates for rapid detection of influenza virus neuraminidase. PMC. [Link]

-

Three-dimensional structure of influenza A N9 neuraminidase and its complex with the inhibitor 2-deoxy 2,3-dehydro-N-acetyl neuraminic acid. (1993). PubMed. [Link]

-

Resistance of influenza viruses to neuraminidase inhibitors - A review. (2025). ResearchGate. [Link]

-

On the inhibition mechanism of the sialidase activity from Newcastle disease virus. (n.d.). PubMed. [Link]

-

The war against influenza: discovery and development of sialidase inhibitors. (n.d.). e-Learning - UNIMIB. [Link]

-

Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors. (n.d.). American Society for Microbiology. [Link]

-

5L17: The crystal structure of neuraminidase in complex with zanamivir from A/Shanghai/2/2013 (H7N9) influenza virus. (2017). RCSB PDB. [Link]

-

Influenza neuraminidase mutations and resistance to neuraminidase inhibitors. (2024). PMC. [Link]

-

Detection and management of antiviral resistance for influenza viruses. (n.d.). PMC. [Link]

-

Structural and Functional Analysis of Anti-Influenza Activity of 4-, 7-, 8- and 9-Deoxygenated 2,3-Difluoro-N-acetylneuraminic Acid Derivatives. (2018). ACS Publications. [Link]

-

Synthesis of novel N-acetylneuraminic acid derivatives as substrates for rapid detection of influenza virus neuraminidase. (2012). PubMed. [Link]

-

Influenza Virus Neuraminidase: Structure and Function. (n.d.). Acta Naturae. [Link]

-

Influenza D virus utilizes both 9-O-acetylated N-acetylneuraminic and 9-O-acetylated N-glycolylneuraminic acids as functional en. (2024). eScholarship. [Link]

-

The synthesis of N-acetylneuraminic acid. (n.d.). SciSpace. [Link]

-

Sialidase Inhibitors with Different Mechanisms. (n.d.). PMC. [Link]

-

Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. (2021). RSC Publishing. [Link]

-

Sialidase Inhibitors with Different Mechanisms. (2022). Journal of Medicinal Chemistry. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elearning.unimib.it [elearning.unimib.it]

- 4. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Natural Occurrence of 9-Deoxy Sialic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the discovery, natural occurrence, biosynthesis, and biological significance of 9-deoxy sialic acid derivatives. It is designed to serve as a comprehensive technical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into this evolving area of glycan chemistry.

Introduction: Beyond the Canonical Sialic Acids

Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, are predominantly found at the termini of glycan chains on glycoproteins and glycolipids.[1] The most common member of this family is N-acetylneuraminic acid (Neu5Ac), which plays a pivotal role in a myriad of biological processes, from cell-cell recognition and signaling to immune responses.[2][3] However, the structural diversity of sialic acids extends far beyond Neu5Ac and its close relative, N-glycolylneuraminic acid (Neu5Gc). Nature has generated a vast array of modified sialic acids, with substitutions at various positions on the nine-carbon backbone. Among these, derivatives with modifications at the C9 position, collectively known as 9-deoxy sialic acid derivatives, are emerging as a class of molecules with unique chemical properties and biological functions.

This guide will navigate the scientific landscape of these fascinating molecules, from their initial discovery to their known natural distribution and the methodologies employed for their study.

Discovery and Expanding Diversity

The journey into the world of 9-deoxy sialic acid derivatives began with the identification of naturally occurring O-acetylated forms. One of the most well-studied is 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂) , which was discovered decades ago and has been shown to play significant roles in various biological phenomena, including host-pathogen interactions.[4][5] For instance, it serves as a receptor for influenza C virus.[6]

The inherent instability of the 9-O-acetyl group, which is prone to hydrolysis, spurred the chemical synthesis of more stable analogues to facilitate biological studies.[4] This led to the development of 9-acetamido-9-deoxy-N-acetylneuraminic acid (Neu5Ac9NAc) , a chemically and biologically stable mimic of Neu5,9Ac₂.[4][7] While initially synthesized as a research tool, the exploration for its natural occurrence remains an active area of investigation.

The advent of more sensitive analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has significantly expanded our knowledge of the diversity of naturally occurring sialic acids.[8] A comprehensive database curated by the National Center for Biotechnology Information (NCBI) now catalogs over 90 different sialic acid forms, including a variety of 9-deoxy derivatives.[9][10][11][12][13] These include not only O-acetylated forms but also derivatives with other substitutions at the C9 position, such as amino and azido groups, although the natural occurrence of some of these is primarily documented in the context of bacterial glycans.[13][14]

Natural Occurrence: A Growing Catalog

While initially thought to be rare, 9-deoxy sialic acid derivatives are now known to be present across a range of organisms, from bacteria to humans. Their distribution, however, is often tissue-specific and developmentally regulated.

| 9-Deoxy Sialic Acid Derivative | Natural Sources | Key References |

| **9-O-Acetyl-N-acetylneuraminic acid (Neu5,9Ac₂) ** | Human serum and saliva, bovine submandibular mucin, various cancer cells (e.g., breast cancer), Cryptococcus neoformans | [6][15][16] |

| N-Acetyl-9-O-L-lactoylneuraminic acid | Human serum and saliva | [15] |

| N,9-O-Diacetylneuraminic acid | Human serum and saliva | [15] |

| 9-Deoxy-9-amino-N-acetylneuraminic acid (and derivatives) | Primarily found as components of bacterial capsular polysaccharides and lipopolysaccharides. While their presence in higher organisms is not as well-established, they are subjects of ongoing research. | [14] |

Biosynthesis and Metabolism: The Enzymatic Machinery

The biosynthesis of sialic acids is a complex process that begins in the cytoplasm and is completed in the Golgi apparatus.[17][18] The foundational pathway leading to the synthesis of CMP-Neu5Ac, the activated sugar nucleotide donor for sialyltransferases, is well-established.[17][19]

The introduction of modifications at the C9 position involves specific enzymes. For instance, O-acetylation is catalyzed by O-acetyltransferases in the Golgi. The biosynthesis of other 9-deoxy derivatives, particularly those found in bacteria, involves a distinct set of enzymes.

The general pathway for the biosynthesis of Neu5Ac in mammals is as follows:

-

UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine-6-phosphate (ManNAc-6-P): This conversion is catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase.[17]

-

ManNAc-6-P to N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P): Neu5Ac-9-P synthase catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP).[20]

-

Neu5Ac-9-P to N-acetylneuraminic acid (Neu5Ac): A specific phosphatase removes the phosphate group.[20]

-

Activation to CMP-Neu5Ac: In the nucleus, CMP-sialic acid synthetase activates Neu5Ac to CMP-Neu5Ac.[17]

The biosynthesis of 9-deoxy derivatives diverges from this central pathway, with specific enzymes responsible for the C9 modifications. For example, bacterial systems can utilize sialic acid aldolases that can accept modified mannosamine derivatives as substrates to generate a variety of sialic acid analogues.[1]

Biological Functions and Significance

The modifications at the C9 position of sialic acids can profoundly influence their biological activities. These derivatives are involved in a range of processes, from mediating pathogen binding to modulating immune responses.

-

Pathogen Recognition: As mentioned earlier, 9-O-acetylated sialic acids are recognized by certain viruses, such as influenza C virus, acting as receptors for viral entry.[6] The development of stable mimics like Neu5Ac9NAc has been instrumental in studying these interactions without the complication of esterase activity.[4]

-

Immune Modulation: Sialic acids play a crucial role in the regulation of the immune system. Modifications to sialic acids can alter their recognition by sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors primarily expressed on immune cells that are involved in modulating immune responses.[2] The presence or absence of a 9-O-acetyl group can impact these interactions.

-

Cancer Biology: Aberrant sialylation is a hallmark of many cancers. The overexpression of certain sialic acid derivatives, including 9-O-acetylated forms, has been linked to tumor progression and metastasis.[6] This makes them potential biomarkers and therapeutic targets.

Methodologies for Analysis

The study of 9-deoxy sialic acid derivatives requires a suite of sophisticated analytical techniques to release, purify, and characterize these often low-abundance and labile molecules.

Release and Purification of Sialic Acids

The first step in the analysis of sialic acids is their release from glycoconjugates. This is typically achieved by mild acid hydrolysis.

Experimental Protocol: Mild Acid Hydrolysis

-

Sample Preparation: Resuspend the purified glycoprotein or cell pellet in 2 M acetic acid.

-

Hydrolysis: Incubate the sample at 80°C for 2-4 hours. The optimal time may need to be determined empirically for different sample types.

-

Neutralization: Cool the sample on ice and neutralize with an appropriate base (e.g., ammonium hydroxide).

-

Purification: The released sialic acids can be purified using anion-exchange chromatography to separate them from neutral sugars and other contaminants.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the separation and quantification of sialic acids. Derivatization with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), is often employed to enhance detection sensitivity.

Experimental Protocol: DMB Derivatization and HPLC Analysis

-

Derivatization:

-

To the purified sialic acid fraction, add the DMB labeling solution (containing DMB, sodium hydrosulfite, and 2-mercaptoethanol in a buffered solution).

-

Incubate the mixture in the dark at 50-60°C for 2-3 hours.

-

-

HPLC Separation:

-

Inject the DMB-labeled sample onto a C18 reverse-phase column.

-

Elute with a gradient of acetonitrile in a suitable aqueous buffer (e.g., ammonium acetate or formic acid).

-

Detect the fluorescently labeled sialic acids using a fluorescence detector (Excitation: ~373 nm, Emission: ~448 nm).

-

Sources

- 1. Sialic acid - Wikipedia [en.wikipedia.org]

- 2. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. A combined NMR, MD and DFT conformational analysis of 9-O-acetyl sialic acid-containing GM3 ganglioside glycan and its 9-N-acetyl mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cataloging natural sialic acids and other nonulosonic acids (NulOs), and their representation using the Symbol Nomenclature for Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. glycopedia.eu [glycopedia.eu]

- 12. researchers.mq.edu.au [researchers.mq.edu.au]

- 13. Sialic acids and Nonulosonic acids (NulOs) - NCBI [ncbi.nlm.nih.gov]

- 14. Chemistry, biochemistry and biology of sialic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuraminic acid derivatives newly discovered in humans: N-acetyl-9-O-L-lactoylneuraminic acid, N,9-O-Diacetylneuraminic acid and N-acetyl-2,3-dehydro-2-deoxyneuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of N-acetylneuraminic acid and its 9-O-acetylated derivative on the cell surface of Cryptococcus neoformans: influence on fungal phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sialic Acid [sigmaaldrich.com]

- 18. tandfonline.com [tandfonline.com]

- 19. The enzymes of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]